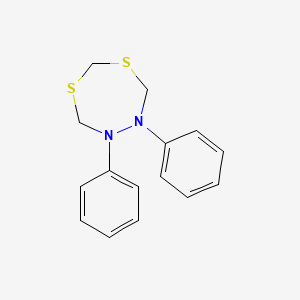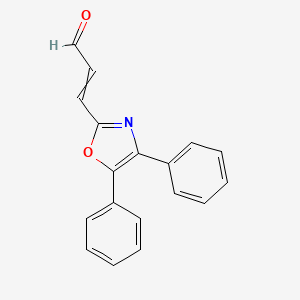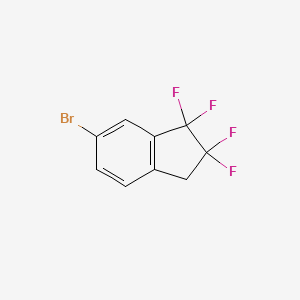
6-Bromo-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene is a chemical compound with the molecular formula C₉H₄BrF₄ It is a derivative of indene, characterized by the presence of bromine and fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene typically involves the bromination and fluorination of indene derivatives. One common method includes the use of bromine and a fluorinating agent under controlled conditions to achieve the desired substitution on the indene ring. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing automated reactors and precise control systems to ensure high yield and purity. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of partially or fully hydrogenated derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone or potassium fluoride in dimethyl sulfoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products
The major products formed from these reactions include various substituted indene derivatives, ketones, carboxylic acids, and hydrogenated compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
6-Bromo-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 6-Bromo-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene involves its interaction with specific molecular targets, leading to various chemical transformations. The presence of bromine and fluorine atoms enhances its reactivity, allowing it to participate in a wide range of chemical reactions. The exact pathways and molecular targets depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Bromo-2,2,3,3-tetrafluoro-1,4-benzodioxane
- 5-Bromo-2,2,3,3-tetrafluoro-1H-indene
Uniqueness
6-Bromo-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene is unique due to its specific substitution pattern on the indene ring, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a different set of functional groups and steric effects, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
922141-62-6 |
|---|---|
Fórmula molecular |
C9H5BrF4 |
Peso molecular |
269.03 g/mol |
Nombre IUPAC |
5-bromo-2,2,3,3-tetrafluoro-1H-indene |
InChI |
InChI=1S/C9H5BrF4/c10-6-2-1-5-4-8(11,12)9(13,14)7(5)3-6/h1-3H,4H2 |
Clave InChI |
PXPNSJNVKZJPQW-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C=C(C=C2)Br)C(C1(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


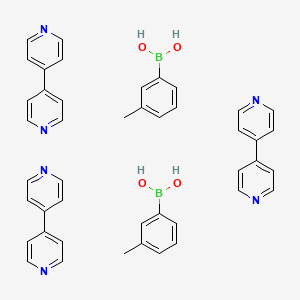
![N-[3-(furan-2-yl)-6-methylheptyl]-4-methylcyclohexanamine](/img/structure/B12620167.png)
![2-[[4-[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]acetic acid](/img/structure/B12620175.png)
![4-Methyl-N-[(1R)-1-phenylethyl]benzene-1-carbothioamide](/img/structure/B12620178.png)
![3,6-Dimethyl-5-phenyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione](/img/structure/B12620190.png)
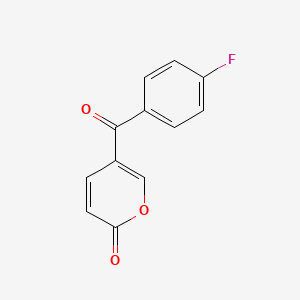
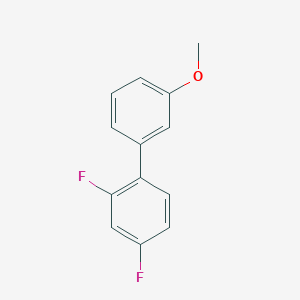

![2-[2-(2,5-Difluorophenyl)-2-oxoethyl]cyclohept-2-en-1-one](/img/structure/B12620213.png)
![[4-(4-Decylbenzoyl)phenyl]acetic acid](/img/structure/B12620216.png)
![1-(1'-{[3-(Methylsulfanyl)-2-benzothiophen-1-yl]carbonyl}spiro[1-benzofuran-3,4'-piperidin]-5-yl)methanamine](/img/structure/B12620217.png)
![N-[(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-L-phenylalanyl-L-alanine](/img/structure/B12620227.png)
